Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate
Overview
Description
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate is an organic compound with the molecular formula C₁₅H₃₀O₃Si and a molecular weight of 286.49 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with an ethyl ester group and a tert-butyldimethylsilyl ether group. It is commonly used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate typically involves the protection of a hydroxyl group on a cyclohexane derivative using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the tert-butyldimethylsilyl ether. This intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for continuous production under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) are used to remove the tert-butyldimethylsilyl group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in the formation of new functionalized cyclohexane derivatives.
Scientific Research Applications
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It is involved in the development of drug candidates and the study of metabolic pathways.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl group protects hydroxyl groups from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. The protection is reversible, enabling the recovery of the original hydroxyl group under mild conditions using fluoride ions .
Comparison with Similar Compounds
Ethyl 4-((tert-butyldimethylsilyl)oxy)cyclohexanecarboxylate can be compared with other silyl-protected compounds such as:
Trimethylsilyl ethers: These are less bulky and offer less steric protection compared to tert-butyldimethylsilyl ethers.
Triisopropylsilyl ethers: These provide greater steric protection but are more difficult to remove.
tert-Butyldiphenylsilyl ethers: These offer similar steric protection but have different electronic properties due to the phenyl groups.
The uniqueness of this compound lies in its balance of steric protection and ease of removal, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
ethyl 4-[tert-butyl(dimethyl)silyl]oxycyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-7-17-14(16)12-8-10-13(11-9-12)18-19(5,6)15(2,3)4/h12-13H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEJEBVELPDVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630964, DTXSID301143072, DTXSID301146907 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676560-15-9, 158009-09-7, 158009-08-6 | |
Record name | Ethyl 4-{[tert-butyl(dimethyl)silyl]oxy}cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cis-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301146907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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